Molecular Scaffold Differentiation: Ethyl Linker Confers Distinct Receptor Binding Geometry vs. Directly Attached 3-Fluorophenylpiperazine Analogs
The target compound 1-[1-(3-fluorophenyl)ethyl]piperazine possesses an ethyl linker between the piperazine nitrogen and the 3-fluorophenyl group. This structural feature distinguishes it from directly attached arylpiperazines such as 1-(3-fluorophenyl)piperazine (CAS 3801-89-6), which lacks any alkyl spacer. Class-level SAR studies of arylpiperazine derivatives demonstrate that the presence and length of the alkyl linker between the piperazine core and the aromatic ring significantly modulates binding pocket accommodation and receptor subtype selectivity [1]. In α1-adrenoceptor antagonist programs, compounds containing ethane-1,2-diyl connecting chains exhibit distinct affinity profiles compared to directly N-linked phenylpiperazines [2]. The ethyl spacer in 1-[1-(3-fluorophenyl)ethyl]piperazine increases conformational flexibility and alters the spatial positioning of the 3-fluorophenyl pharmacophore relative to the piperazine nitrogen, a geometry that cannot be replicated by 1-(3-fluorophenyl)piperazine or other directly attached analogs [1].
| Evidence Dimension | Molecular scaffold architecture (linker presence and geometry) |
|---|---|
| Target Compound Data | Ethyl linker present; 2-carbon spacer between piperazine N and 3-fluorophenyl group |
| Comparator Or Baseline | 1-(3-Fluorophenyl)piperazine (CAS 3801-89-6) — directly N-attached 3-fluorophenyl, no alkyl spacer |
| Quantified Difference | Presence vs. absence of ethyl linker; conformational flexibility increase (rotatable bonds: target compound = 2 vs. comparator = 1) |
| Conditions | Structural analysis based on InChI and SMILES comparison (target: CC(N1CCNCC1)c2cccc(F)c2; comparator: Fc1cccc(c1)N1CCNCC1) |
Why This Matters
The ethyl linker confers a distinct three-dimensional pharmacophore geometry, making the compound non-substitutable with directly attached arylpiperazine analogs in any receptor binding or SAR optimization program.
- [1] Li M, Fang H, et al. Pharmacophore-based design, synthesis, biological evaluation, and 3D-QSAR studies of aryl-piperazines as α1-adrenoceptor antagonists. Semantic Scholar, 2005. View Source
- [2] Tomus L. Relationship between chemical structure, binding affinity and selectivity towards α1-adrenoceptors in substituted N-phenylpiperazines. Part 2: Compounds containing ethane-1,2-diyl connecting chain. 2011. View Source
